(R)-Dapoxetine

Vue d'ensemble

Description

(R)-Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) that is used in the treatment of premature ejaculation (PE). It is a potent and highly selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. The drug has been approved for use in several countries, including the United States, and is currently undergoing clinical trials for other indications.

Applications De Recherche Scientifique

1. Neuropharmacology and Electrophysiological Effects

Dapoxetine, primarily known for its application in premature ejaculation (PE), exhibits interesting neuropharmacological characteristics. Studies have demonstrated its potential effects on voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells, suggesting an influence on cellular electrophysiology independent of serotonin reuptake inhibition (Kim et al., 2017). Additionally, the blockage of cloned Kv4.3 potassium channels by dapoxetine, as shown in Chinese hamster ovary cells, indicates its potency and mechanism in modulating ion channel activity (Jeong et al., 2012).

2. Antidepressant and Anxiolytic Properties

Dapoxetine has been evaluated for its antidepressant and anxiolytic effects. Studies on animal models, specifically rats, have shown its effectiveness in reducing immobility time and stress hormone levels, indicating potential use in treating depressive disorders and stress (Ratajczak et al., 2020). Another study exploring the concomitant use of vortioxetine and dapoxetine found that their combined administration could be effective in treating depressive disorders, although further research is necessary (Ratajczak et al., 2019).

3. Reproductive and Fertility Effects

Research on the impact of dapoxetine on reproductive performance and fetal outcomes in male rats indicates that high doses of dapoxetine can adversely affect sexual behavior, fertility parameters, and fetal development. This highlights the need for careful consideration of its use in reproductive health contexts (Elmazoudy et al., 2015).

4. Histopathological Impact on Testes

A histopathological study on the chronic toxic effects of dapoxetine on the testes of male albino rats showed that dapoxetine can induce changes in the testicular structure, affecting seminiferous tubules and germinal cells. This suggests potential implications for long-term reproductive health (Assasa et al., 2019).

Propriétés

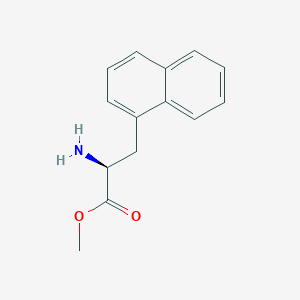

IUPAC Name |

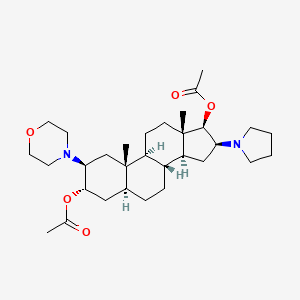

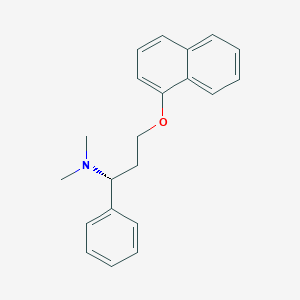

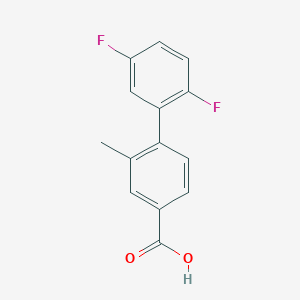

(1R)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRHYDPUVLEVMC-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

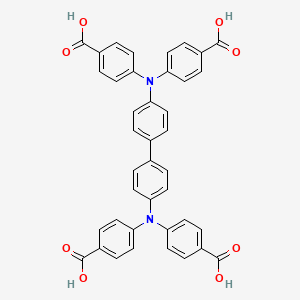

![[(1R,2R)-2-Azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate](/img/structure/B3089381.png)

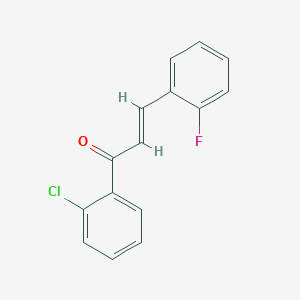

![N-[(3-chlorophenyl)methyl]cyclopentanamine](/img/structure/B3089407.png)